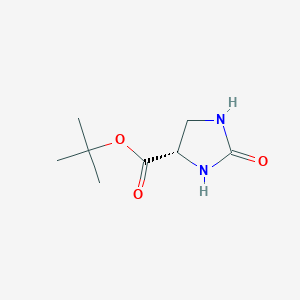tert-butyl (S)-2-oxoimidazolidine-4-carboxylate
CAS No.:
Cat. No.: VC20694495
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14N2O3 |
|---|---|
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | tert-butyl (4S)-2-oxoimidazolidine-4-carboxylate |
| Standard InChI | InChI=1S/C8H14N2O3/c1-8(2,3)13-6(11)5-4-9-7(12)10-5/h5H,4H2,1-3H3,(H2,9,10,12)/t5-/m0/s1 |
| Standard InChI Key | QMQFQBITGIQPDH-YFKPBYRVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)[C@@H]1CNC(=O)N1 |
| Canonical SMILES | CC(C)(C)OC(=O)C1CNC(=O)N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
tert-Butyl (S)-2-oxoimidazolidine-4-carboxylate (CAS: 83056-79-5) has the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.23 g/mol . Its IUPAC name, tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate, reflects the (S)-configuration at the 4-position of the imidazolidinone ring . The stereochemistry is critical for its biological activity, as evidenced by its role in ACE inhibitors .
X-ray crystallography confirms the compound’s planar imidazolidinone ring and the spatial orientation of substituents. For example, the tert-butyl group at the 1-position adopts a chair-like conformation, while the methyl group at the 3-position occupies an equatorial position . These structural features influence both reactivity and intermolecular interactions in catalytic processes .
Spectroscopic and Crystallographic Data
Nuclear Magnetic Resonance (NMR):
1H NMR spectra (400 MHz) reveal distinct signals for the tert-butyl group (δ 1.42 ppm, singlet), methyl group (δ 3.12 ppm, singlet), and imidazolidinone protons (δ 3.8–4.2 ppm, multiplet) . The carboxylate carbonyl resonates at δ 170.5 ppm in 13C NMR .
X-Ray Diffraction:
Crystallographic studies (CCDC 695938) show a monoclinic crystal system with space group P2₁ and unit cell parameters a = 9.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 105.6° . Hydrogen bonding between the carbonyl oxygen and adjacent NH groups stabilizes the lattice .
Synthetic Methodologies
Stereoselective Synthesis
The compound is synthesized via a two-step process involving cyclization and esterification:
-
Cyclization of Amino Esters:
(S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid is reacted with tert-butanol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester . This step achieves an 89.8% yield under mild conditions (acetone, K₂CO₃, 72 hours) . -
Deprotection and Salt Formation:
Catalytic hydrogenation (H₂/Pd) removes protective benzyl groups, followed by acid treatment (conc. H₂SO₄ in 1,4-dioxane) to yield the hydrochloride salt . This method avoids instability issues associated with traditional HCl gas methods .
Alternative Routes
A patent by Kubo et al. describes a stereoselective alkylation strategy using potassium tert-butoxide in tetrahydrofuran (THF) at −50°C . This method exclusively produces the (S,S,S)-configured product with 98.2% enantiomeric excess .
Table 1: Comparison of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Stereoselectivity |
|---|---|---|---|
| Cyclization | K₂CO₃, acetone, 72 h | 89.8 | Moderate |
| Alkylation | KOtBu, THF, −50°C | 98.2 | High |
| Acid Hydrolysis | H₂SO₄, 1,4-dioxane, RT | 95.0 | N/A |
Applications in Pharmaceutical Synthesis
Role in ACE Inhibitor Production
tert-Butyl (S)-2-oxoimidazolidine-4-carboxylate is a key intermediate in synthesizing imidapril, a potent antihypertensive drug . The compound’s chiral center ensures proper binding to the ACE active site, which is critical for inhibiting angiotensin II production . Clinical studies demonstrate that imidapril derived from this intermediate reduces aortic sodium ion permeability in hypertensive rats .
Stability Enhancements
Traditional synthesis routes using HCl gas in 1,4-dioxane yield products prone to degradation . In contrast, sulfuric acid-mediated de-esterification produces a more stable hydrochloride salt, with no degradation observed after six months under accelerated conditions .
Stability and Degradation Pathways
Hydrolytic Degradation
The tert-butyl ester undergoes acid-catalyzed hydrolysis to form (S)-2-oxoimidazolidine-4-carboxylic acid. Kinetic studies in 0.1 M HCl show a half-life of 12 hours at 25°C .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C, with decomposition above 200°C . Storage recommendations include desiccated environments at 2–8°C to prevent ester hydrolysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume